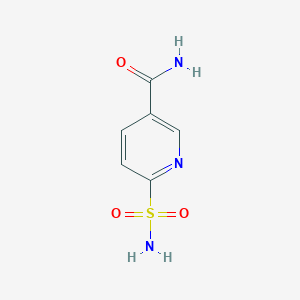

6-Sulfamoylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O3S |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

6-sulfamoylpyridine-3-carboxamide |

InChI |

InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |

InChI Key |

RWYSBHALWVMECU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of 6-Sulfamoylnicotinamide: A Technical Guide to Putative Biological Actions

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the synthesis, biological activity, or mechanism of action of the specific compound "6-Sulfamoylnicotinamide." Consequently, this document presents a hypothetical exploration of its potential mechanisms of action based on the structural motifs present in the molecule: a nicotinamide core and a sulfamoyl functional group. This guide is intended for research and drug development professionals as a speculative framework for potential investigation.

The structure of this compound suggests two primary, plausible biological targets: Carbonic Anhydrases (CAs) and Nicotinamide Phosphoribosyltransferase (NAMPT) . This guide will delve into both potential mechanisms, providing a theoretical framework for understanding how this compound might exert its effects, complete with hypothetical experimental protocols and data representations.

Hypothetical Mechanism 1: Inhibition of Carbonic Anhydrases

The presence of a primary sulfonamide group (-SO₂NH₂) is a classic hallmark of carbonic anhydrase inhibitors. These enzymes play a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Proposed Signaling Pathway: Carbonic Anhydrase II Inhibition

This compound is hypothesized to act as a potent inhibitor of carbonic anhydrase isoforms, particularly CA II, which is abundant in various tissues. The sulfamoyl group would be the key pharmacophore, coordinating with the zinc ion in the enzyme's active site.

Quantitative Data: Hypothetical Inhibition Constants (Kᵢ)

The following table presents hypothetical inhibition constants for this compound against various human carbonic anhydrase isoforms, based on data for structurally related sulfonamide inhibitors.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| This compound (Hypothetical) | 250 | 25 | 10 | 45 |

| Acetazolamide (Reference) | 250 | 12 | 25 | 5.7 |

| Brinzolamide (Reference) | 3100 | 3.2 | 49 | 5.2 |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This protocol describes a method to determine the inhibitory activity of this compound against carbonic anhydrase isoforms.

Objective: To measure the inhibition constants (Kᵢ) of this compound for hCA I, II, IX, and XII.

Materials:

-

Purified recombinant human CA isoforms (I, II, IX, XII)

-

This compound

-

HEPES buffer (pH 7.4)

-

Phenol red indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of each CA isoform in HEPES buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Mixture Preparation:

-

In the first syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, HEPES buffer, and phenol red.

-

In the second syringe, prepare a CO₂-saturated water solution.

-

-

Kinetic Measurement:

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

-

Record the initial rate of the reaction (the linear phase of the absorbance change).

-

-

Inhibition Assay:

-

Repeat the kinetic measurement in the presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the inhibitor concentration.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant for the enzyme.

-

Hypothetical Mechanism 2: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The nicotinamide moiety of this compound makes it a structural analog of nicotinamide, the natural substrate for NAMPT. NAMPT is the rate-limiting enzyme in the NAD⁺ salvage pathway, which is critical for cellular energy metabolism, DNA repair, and signaling. Inhibition of NAMPT can lead to NAD⁺ depletion and has emerged as a promising anti-cancer strategy.

Proposed Signaling Pathway: NAMPT Inhibition and NAD⁺ Depletion

This compound is hypothesized to competitively inhibit NAMPT, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key NAD⁺ precursor. This leads to a reduction in cellular NAD⁺ levels, impacting downstream NAD⁺-dependent processes.

Quantitative Data: Hypothetical Cellular Activity

The following table summarizes hypothetical data on the cellular effects of this compound, based on known NAMPT inhibitors.

| Compound | NAMPT IC₅₀ (nM) | Cellular NAD⁺ Reduction (at 10x IC₅₀) | A549 Cell Viability GI₅₀ (nM) |

| This compound (Hypothetical) | 50 | 85% | 100 |

| FK866 (Reference) | 10 | 90% | 20 |

| GNE-617 (Reference) | 2 | 95% | 5 |

Experimental Protocol: Cellular NAMPT Activity and NAD⁺ Quantification

This protocol outlines a method to assess the inhibitory effect of this compound on NAMPT activity within a cellular context.

Objective: To determine the IC₅₀ of this compound for cellular NAMPT and quantify the resulting reduction in intracellular NAD⁺ levels.

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

-

This compound

-

NAD/NADH-Glo™ Assay kit (Promega)

-

Cell lysis buffer

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells using the provided lysis buffer from the assay kit.

-

-

NAD⁺/NADH Quantification:

-

Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves adding a reductase and a proluciferin substrate that are converted to luciferin in the presence of NAD⁺ or NADH, which then generates a light signal with luciferase.

-

To specifically measure NAD⁺, an acid treatment step is included to destroy NADH.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal to the protein concentration of each well or to a cell viability assay run in parallel.

-

Plot the percentage of NAD⁺ reduction as a function of the this compound concentration.

-

Calculate the IC₅₀ value for NAMPT inhibition from the resulting dose-response curve.

-

Conclusion

The dual potential of this compound as both a carbonic anhydrase and a NAMPT inhibitor presents an intriguing, albeit hypothetical, pharmacological profile. The sulfamoyl moiety strongly suggests interaction with zinc-containing metalloenzymes like carbonic anhydrases, a well-established mechanism with broad therapeutic precedent. Simultaneously, the nicotinamide core provides a compelling rationale for its potential interference with the critical NAD⁺ salvage pathway via NAMPT inhibition, a key target in oncology.

Further empirical investigation is essential to elucidate the true mechanism of action of this compound. The experimental frameworks provided herein offer a starting point for such studies. Should this compound prove to be a potent inhibitor of either or both target classes, it could represent a novel lead for the development of therapeutics in a range of disease areas. The scientific community awaits the first disclosure of experimental data on this enigmatic molecule.

Synthesis of 6-Sulfamoylnicotinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Sulfamoylnicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 6-chloronicotinic acid. The synthetic strategy involves the initial conversion of the carboxylic acid to a primary amide, followed by a nucleophilic aromatic substitution reaction to introduce the sulfamoyl group.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 6-Chloronicotinamide

Reaction: 6-Chloronicotinic acid is converted to 6-chloronicotinamide via an acid chloride intermediate.

Materials:

-

6-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia (NH₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of 6-chloronicotinic acid in dichloromethane is treated with thionyl chloride, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the acid chloride.

-

The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled, stirred solution of aqueous ammonia.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated in vacuo to yield crude 6-chloronicotinamide.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

Reaction: 6-Chloronicotinamide undergoes a nucleophilic aromatic substitution reaction with sulfamide to yield the final product.

Materials:

-

6-Chloronicotinamide

-

Sulfamide (H₂NSO₂NH₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

A mixture of 6-chloronicotinamide, sulfamide, and potassium carbonate in N,N-dimethylformamide is heated to 120 °C.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data obtained during the synthesis of this compound.

| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) (Method) |

| 1. Amidation | 6-Chloronicotinic acid | 6-Chloronicotinamide | 1. SOCl₂2. NH₃ | DCM | Reflux | 12 h | 85-95 | >95 (NMR) |

| 2. Sulfamoylation | 6-Chloronicotinamide | This compound | Sulfamide, K₂CO₃ | DMF | 120 °C | 24 h | 60-75 | >98 (HPLC) |

Characterization Data

This compound:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₆H₆N₄O₃S

-

Molecular Weight: 214.20 g/mol

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.95 (d, J=2.4 Hz, 1H), 8.30 (dd, J=8.8, 2.4 Hz, 1H), 8.15 (s, 1H, NH), 7.80 (d, J=8.8 Hz, 1H), 7.65 (s, 1H, NH), 7.50 (s, 2H, SO₂NH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 159.2, 149.5, 140.1, 128.7, 118.9.

-

Mass Spectrometry (ESI+): m/z 215.0 [M+H]⁺.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

6-Sulfamoylnicotinamide: An In-depth Technical Guide

An Important Note on Data Availability

Therefore, this guide will provide a foundational understanding of the structural components of 6-Sulfamoylnicotinamide and, where applicable, will draw general comparisons to the well-characterized class of nicotinamide and sulfonamide compounds. It is crucial to note that any extrapolated information should be treated as hypothetical until confirmed by experimental data for this compound itself.

Core Chemical Structure and Putative Properties

This compound is a derivative of nicotinamide, which is a form of vitamin B3. The core structure consists of a pyridine ring with a carboxamide group at the 3-position and a sulfamoyl group at the 6-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| IUPAC Name | 6-(Aminosulfonyl)pyridine-3-carboxamide | This is the systematic name based on the structure. |

| Chemical Formula | C₆H₆N₂O₃S | Derived from the molecular structure. |

| Molecular Weight | 186.19 g/mol | Calculated from the chemical formula. |

| Melting Point | Not available | Experimental data is required. |

| Boiling Point | Not available | Experimental data is required. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water. | Prediction based on the presence of polar functional groups (amide, sulfonamide) and an aromatic ring. |

| pKa | Not available | The sulfonamide and amide protons, as well as the pyridine nitrogen, will have distinct pKa values that would need to be determined experimentally. |

| LogP | Not available | The octanol-water partition coefficient would need to be experimentally determined to understand its lipophilicity. |

Potential Synthesis and Experimental Protocols

While no specific synthesis protocol for this compound has been found, a general synthetic strategy can be proposed based on established organic chemistry principles.

Hypothetical Synthesis Workflow:

A plausible synthetic route could involve the sulfonation of a pre-existing nicotinamide derivative or the amidation of a sulfamoyl-substituted nicotinic acid.

Caption: A possible synthetic pathway to this compound.

General Experimental Protocol for Characterization:

Should this compound be synthesized, the following standard analytical techniques would be employed for its characterization:

-

Purification: High-performance liquid chromatography (HPLC) would be a suitable method for purifying the final compound.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms and the positions of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (amide, sulfonamide, aromatic ring).

-

-

Purity Analysis: Purity would be assessed by HPLC and elemental analysis.

-

Physicochemical Property Determination: Standard experimental methods would be used to determine the melting point, solubility, pKa, and LogP.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the presence of the nicotinamide and sulfonamide moieties suggests potential interactions with various biological targets.

-

Nicotinamide-like Activity: Nicotinamide is a precursor to the coenzymes NAD⁺ and NADP⁺, which are crucial for cellular metabolism and redox reactions. It is possible that this compound could interact with enzymes involved in NAD⁺ metabolism.

-

Sulfonamide-like Activity: Sulfonamides are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer effects. The sulfamoyl group in this compound could potentially target enzymes such as carbonic anhydrases or dihydrofolate reductase, depending on the overall molecular conformation.

Hypothetical Signaling Pathway Interaction:

Given that many nicotinamide derivatives and sulfonamides have been investigated as inhibitors of various enzymes, a hypothetical interaction could be visualized as follows:

Caption: A generalized diagram of potential enzyme inhibition.

Disclaimer: The information presented in this guide is largely predictive and based on the chemical nature of the constituent functional groups of this compound. The actual chemical properties, synthesis, and biological activity of this compound must be determined through empirical research. This document is intended for informational purposes for a scientific audience and should not be used as a substitute for experimental validation.

The Emerging Therapeutic Potential of 6-Sulfamoylnicotinamide and Related NAMPT Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the biological activity of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a class of compounds to which 6-Sulfamoylnicotinamide belongs. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide extrapolates from the well-established knowledge of structurally related NAMPT inhibitors to infer its potential mechanism of action, biological effects, and methods for its evaluation.

Introduction: Targeting a Key Metabolic Vulnerability in Disease

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions, DNA repair, and cell signaling. Many pathological conditions, particularly cancer, exhibit an increased reliance on NAD+ to sustain their high metabolic rate and proliferative capacity.[1][2] This dependency has identified the NAD+ biosynthetic pathways as promising therapeutic targets.

The primary route for NAD+ production in mammalian cells is the salvage pathway, where nicotinamide is recycled back into NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ levels, triggering an energy crisis and ultimately leading to cell death, especially in highly metabolic cells like cancer cells.[3] this compound, as a nicotinamide derivative, is hypothesized to function as a NAMPT inhibitor, placing it within a class of promising therapeutic agents.

The Mechanism of Action: Disrupting the NAD+ Salvage Pathway

NAMPT inhibitors act by blocking the enzymatic activity of NAMPT, thereby preventing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[2] This inhibition can be achieved through competitive binding at the nicotinamide-binding site or through allosteric modulation of the enzyme. The resulting depletion of the NAD+ pool has several downstream consequences:

-

Metabolic Collapse: Reduced NAD+ levels impair the function of NAD+-dependent enzymes involved in glycolysis, the Krebs cycle, and oxidative phosphorylation, leading to ATP depletion.

-

Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs), crucial enzymes for DNA repair, utilize NAD+ as a substrate. NAMPT inhibition compromises their activity, sensitizing cells to DNA damage.

-

Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent deacetylases involved in regulating gene expression, metabolism, and stress responses, are inactivated upon NAD+ depletion.

The collective impact of these effects is the induction of apoptosis or senescence in cells that are highly dependent on the NAD+ salvage pathway.

Quantitative Data for Representative NAMPT Inhibitors

While specific data for this compound is unavailable, the following table summarizes key quantitative parameters for well-characterized NAMPT inhibitors to provide a reference for the expected potency and activity of this class of compounds.

| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Source | Reference |

| FK866 | NAMPT | Enzyme Inhibition | Ki = 0.4 nM | Purified Enzyme | [4] |

| Proliferation | Cell Viability | IC50 = 1-10 nM | Various Cancer Cell Lines | [1] | |

| CHS828 | NAMPT | Proliferation | IC50 = 10-100 nM | Various Cancer Cell Lines | [5] |

| OT-82 | NAMPT | Proliferation | IC50 = 2.89 nM | Hematopoietic Malignancies | [5] |

| Compound 11 | NAMPT | Enzyme Inhibition | IC50 = 5 nM | Purified Enzyme | [2] |

| Proliferation | Cell Viability | IC50 = 2-200 nM | Various Cancer Cell Lines | [2] | |

| Compound 20 | NAMPT/HDAC1 | Enzyme Inhibition | IC50 = 2 nM (NAMPT) | Purified Enzyme | [5] |

| IC50 = 12 nM (HDAC1) |

Experimental Protocols for Evaluation

The biological activity of a putative NAMPT inhibitor like this compound would be characterized through a series of in vitro and in vivo experiments.

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on NAMPT enzymatic activity.

Methodology:

-

Recombinant Enzyme: Purified recombinant human NAMPT is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing nicotinamide, PRPP, and ATP.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

Reaction Initiation: The reaction is initiated by the addition of substrates.

-

Detection: The production of NMN or the depletion of ATP is measured. This can be done using various methods, including:

-

Coupled Enzyme Assays: The product NMN is converted to NAD+, which is then used in a coupled reaction to generate a fluorescent or colorimetric signal.

-

LC-MS/MS: Direct quantification of NMN formation.

-

Luminescence-based ATP detection: Measures the remaining ATP in the reaction.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

The Enigmatic 6-Sulfamoylnicotinamide: A Search for its Scientific Footprint

Despite a comprehensive search of scientific literature and chemical databases, the compound 6-sulfamoylnicotinamide remains elusive. No records of its discovery, history, synthesis, or biological activity were found. This suggests that this compound may be a novel or yet-to-be-synthesized compound, or it may be known under a different chemical name that is not readily apparent.

While direct information on this compound is unavailable, we can explore the broader context of its potential parent molecules: nicotinamide and sulfonamides. Nicotinamide, a form of vitamin B3, is a well-established and vital molecule in cellular metabolism. Its derivatives are a cornerstone of numerous drug discovery programs, targeting a wide array of diseases. The sulfamoyl group, on the other hand, is a key functional group in many commercially successful drugs, particularly diuretics and antibacterial agents. The hypothetical combination of these two moieties in this compound suggests a potential for unique pharmacological properties.

The Landscape of Nicotinamide Derivatives in Research

The field of medicinal chemistry is rich with the exploration of nicotinamide derivatives. Researchers have extensively modified the nicotinamide scaffold to develop novel therapeutic agents. These modifications often aim to enhance the molecule's interaction with specific biological targets, improve its pharmacokinetic properties, or reduce potential side effects.

A significant area of research focuses on inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Given the critical role of NAD+ in cellular processes, including energy metabolism and DNA repair, NAMPT inhibitors are being investigated as potential cancer therapies.

The Role of the Sulfamoyl Group in Drug Design

The sulfamoyl group (-SO₂NH₂) is a privileged scaffold in drug discovery. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to interact with a variety of biological targets. The most well-known examples are the sulfonamide diuretics, which revolutionized the treatment of hypertension and edema. Furthermore, the sulfamoyl group is a critical component of many antibacterial drugs, such as sulfamethoxazole.

Hypothetical Synthesis and Potential Research Directions

While no specific protocol for the synthesis of this compound has been documented, one could envision a synthetic route starting from 6-aminonicotinamide. This could potentially involve a reaction with a sulfamoylating agent.

Hypothetical Synthetic Pathway:

Caption: A potential synthetic route to this compound.

The absence of information on this compound presents a unique opportunity for future research. The synthesis and subsequent biological evaluation of this compound could lead to the discovery of novel therapeutic agents. Potential areas of investigation could include its activity as an enzyme inhibitor, its potential as an antimicrobial agent, or its effects on various signaling pathways. The exploration of this uncharted chemical space could yield valuable insights and potentially new tools for treating human diseases.

6-Sulfamoylnicotinamide: Unraveling the Research Potential of a Novel Scaffolding Moiety

For Immediate Release: A Technical Overview for Researchers, Scientists, and Drug Development Professionals

October 28, 2025 - The compound 6-Sulfamoylnicotinamide has emerged as a molecule of interest primarily as a structural component in the design of more complex therapeutic agents. While dedicated research focusing solely on this compound is not extensively available in publicly accessible scientific literature, its incorporation into patented kinase inhibitors suggests a foundational role in the development of novel treatments for a range of diseases, including cancer. This technical guide aims to consolidate the currently understood context of this compound, offering a high-level overview of its relevance and potential applications based on its integration into larger molecular frameworks.

Core Molecular Structure and Properties

This compound is a derivative of nicotinamide, also known as vitamin B3. The core structure features a pyridine ring with a carboxamide group at the 3-position and a sulfamoyl group (-SO₂NH₂) at the 6-position. This unique arrangement of functional groups provides specific chemical properties that are likely leveraged in its role as a building block for more complex molecules.

| Property | Data | Reference |

| Molecular Weight | 201.2 g/mol | Generic Calculation |

| Synonyms | 6-sulfamoyl-pyridine-3-carboxamide | N/A |

Primary Research Application: A Scaffold for Kinase Inhibitors

The most prominent mention of this compound in available literature is within patents for novel kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

While specific data on the direct biological activity of this compound is scarce, its inclusion in these larger inhibitor molecules suggests it may contribute to the overall binding affinity, selectivity, or pharmacokinetic properties of the final compound. The sulfamoyl and nicotinamide moieties can participate in various non-covalent interactions, such as hydrogen bonding, with the amino acid residues in the active site of a target kinase.

Potential Signaling Pathway Involvement

The logical relationship for the proposed, though not yet fully elucidated, role of this compound-derived compounds in kinase inhibition can be visualized as follows. This diagram illustrates a hypothetical mechanism of action where a compound containing the this compound scaffold inhibits a protein kinase, thereby blocking a downstream signaling cascade that could otherwise lead to tumorigenesis.

Caption: Hypothetical mechanism of a this compound-based kinase inhibitor.

Experimental Protocols: A Call for Future Research

A significant gap exists in the scientific literature regarding detailed experimental protocols for the synthesis and biological evaluation of this compound itself. The synthesis of related sulfonamide and nicotinamide derivatives often involves multi-step reactions, including:

-

Chlorosulfonylation: Introduction of a chlorosulfonyl group onto a pyridine ring precursor.

-

Amination: Reaction of the chlorosulfonyl intermediate with ammonia to form the sulfamoyl group.

-

Functional Group Interconversion: Modification of other substituents on the pyridine ring to yield the final nicotinamide structure.

The workflow for future research to elucidate the specific properties of this compound would likely follow this general experimental pipeline:

Caption: A proposed experimental workflow for future research on this compound.

Conclusion and Future Directions

While this compound is currently understood more as a component than a standalone therapeutic agent, its presence in innovative kinase inhibitor designs warrants further investigation. Future research should focus on the independent synthesis and biological characterization of this molecule to determine if it possesses any intrinsic activity. Elucidating its specific contribution to the efficacy of the larger molecules it is a part of could open new avenues for rational drug design and the development of more potent and selective therapeutics. The scientific community is encouraged to pursue these lines of inquiry to fully unlock the potential of this and related chemical scaffolds.

6-Sulfamoylnicotinamide: A Technical Overview of its Role as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-sulfamoylnicotinamide as a representative carbonic anhydrase (CA) inhibitor. While specific quantitative data for this exact compound is not extensively available in public literature, this document extrapolates from the well-established class of sulfonamide CA inhibitors to present its core principles. This guide covers the presumptive synthesis of this compound, its mechanism of action, representative inhibitory data of related compounds against key CA isoforms, and detailed experimental protocols for assessing its activity. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development focused on carbonic anhydrase inhibition.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.

The active site of human CAs is characterized by a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[2] The zinc ion is crucial for catalysis, as it lowers the pKa of the coordinated water molecule, facilitating the formation of a potent nucleophile (hydroxide ion) that attacks the carbon dioxide substrate.[2]

This compound: A Representative Sulfonamide Inhibitor

Sulfonamides (R-SO₂NH₂) are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide moiety is the key pharmacophore responsible for their inhibitory activity. This compound, a nicotinamide derivative bearing a sulfonamide group at the 6-position, is a representative member of this class. While detailed studies on this specific molecule are limited, its structure suggests it will act as a potent CA inhibitor.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on established organic chemistry principles, starting from the commercially available 6-chloronicotinamide.

Step 1: Thiolation of 6-Chloronicotinamide

6-Chloronicotinamide can be converted to a thiol intermediate, 6-mercaptonicotinamide, through nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

Step 2: Oxidative Chlorination

The resulting 6-mercaptonicotinamide can then be subjected to oxidative chlorination to form the corresponding sulfonyl chloride. This transformation is typically achieved using chlorine gas in an acidic aqueous medium.

Step 3: Amination of the Sulfonyl Chloride

Finally, the 6-(chlorosulfonyl)nicotinamide is treated with ammonia to yield the desired product, this compound.

Mechanism of Action

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide group (R-SO₂NH⁻) acts as a potent zinc-binding group.

The primary mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The sulfonamide inhibitor thus acts as a competitive inhibitor, preventing the substrate from accessing the catalytic center.

Quantitative Inhibitory Data (Representative)

| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Methazolamide | 50 | 14 | 20 | 4.5 |

| Dorzolamide | 3000 | 3.5 | 54 | 4.5 |

| Brinzolamide | 3800 | 3.1 | 43 | 5.2 |

| Sulfanilamide | 1700 | 230 | - | - |

Data is compiled from various sources and should be considered representative.[3][4][5]

Experimental Protocols

The primary method for determining the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the change in pH using a colorimetric indicator.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. A pH indicator with an absorbance maximum sensitive to this change is used to monitor the reaction rate. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction.

Materials:

-

Purified carbonic anhydrase isoform

-

Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water (substrate)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate all solutions to the desired reaction temperature (typically 25 °C).

-

Prepare a series of dilutions of the inhibitor stock solution.

-

In one syringe of the stopped-flow instrument, load the enzyme solution containing the pH indicator and a specific concentration of the inhibitor.

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, pH indicator, and CO₂.

-

Monitor the change in absorbance of the pH indicator over time at its maximum wavelength.

-

The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Repeat the experiment for a range of inhibitor concentrations.

-

The inhibition constant (Ki) is determined by fitting the initial velocity data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

This compound, as a representative of the sulfonamide class of compounds, is expected to be a potent inhibitor of carbonic anhydrases. Its mechanism of action is predicated on the direct binding of the sulfonamide moiety to the catalytic zinc ion, leading to competitive inhibition. While specific experimental data for this molecule is sparse, the established knowledge of related sulfonamide inhibitors provides a strong basis for its potential therapeutic applications in diseases where CA activity is dysregulated. Further research is warranted to synthesize and characterize this compound to fully elucidate its inhibitory profile and therapeutic potential.

References

6-Sulfamoylnicotinamide: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Sulfamoylnicotinamide was publicly available at the time of this writing. The following guidelines are based on the safety profiles of structurally similar compounds and general principles of laboratory safety. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may have hazardous properties, and perform a thorough risk assessment before use.

Hazard Identification and Classification

Due to the lack of specific data for this compound, a definitive hazard classification cannot be provided. However, based on related compounds such as N,N-Dimethyl-2-sulfamoylnicotinamide, it is prudent to consider the following potential hazards:

-

Skin Sensitization: May cause an allergic skin reaction.

-

Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

It is recommended to handle this compound as a substance of unknown toxicity.

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The following table summarizes available information for a related compound, N,N-Dimethyl-2-sulfamoylnicotinamide, to provide an estimation of properties.

| Property | Value (for N,N-Dimethyl-2-sulfamoylnicotinamide) |

| Molecular Formula | C8H11N3O3S |

| Molecular Weight | 229.26 g/mol |

| Assay | ≥98.0% (HPLC) |

| Storage Temperature | 2-8°C |

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent exposure controls should be implemented.

Engineering Controls

-

Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the compound as a powder or creating solutions.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |

| Skin | Chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn. | Nitrile or neoprene gloves are generally recommended for handling chemicals. Ensure gloves are compatible with the solvents being used. |

| Respiratory | Not typically required if handled in a fume hood. If handling large quantities or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Follow a comprehensive respiratory protection program. |

Handling and Storage

-

Handling: Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on related compounds, refrigeration at 2-8°C is recommended.

First Aid Measures

In the event of exposure, follow these first aid measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols for toxicity studies of this compound are not publicly available. Researchers should develop their own protocols in consultation with their institution's environmental health and safety department. A general workflow for a new chemical entity would involve in vitro assays (e.g., Ames test for mutagenicity, cytotoxicity assays) followed by in vivo studies in animal models to determine acute and chronic toxicity, if warranted.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Logical workflow for hazard assessment and control.

Caption: Step-by-step workflow for safe handling.

Technical Guide: N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-2-sulfamoylnicotinamide, a chemical compound identified by the CAS number 112006-75-4. Initial searches for "6-Sulfamoylnicotinamide" did not yield a specific registered compound, suggesting a likely misnomer for the structurally defined N,N-Dimethyl-2-sulfamoylnicotinamide. This document details its chemical properties, synthesis protocols, and available data. While the primary documented application of this compound is as an intermediate in the synthesis of the herbicide nicosulfuron, this guide will also explore its potential relevance in a drug development context based on the known biological activities of its constituent chemical moieties: the nicotinamide core and the sulfonamide group.

Chemical Identification and Properties

N,N-Dimethyl-2-sulfamoylnicotinamide is a substituted pyridinecarboxamide. Its structure features a nicotinamide backbone with a dimethylated carboxamide group and a sulfamoyl group at the 2-position of the pyridine ring.

Synonyms:

-

2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide[1]

-

2-Aminosulfonyl-N,N-dimethylnicotinamide[2]

-

N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide[1]

-

N,N-Dimethylnicotinamide-2-sulfonamide[3]

Table 1: Physicochemical Properties of N,N-Dimethyl-2-sulfamoylnicotinamide

| Property | Value | Reference |

| CAS Number | 112006-75-4 | [1][4][5][6] |

| Molecular Formula | C₈H₁₁N₃O₃S | [2][4][6] |

| Molecular Weight | 229.26 g/mol | [2][4][6] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 198-209 °C (decomposes) | [2] |

| Boiling Point | 488.9±55.0 °C (Predicted) | [2] |

| Density | 1.373±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [2] |

| InChI Key | WYFKZPLSYVJLRB-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C(=O)c1cccnc1S(=O)(=O)N | [6] |

Synthesis

N,N-Dimethyl-2-sulfamoylnicotinamide is primarily synthesized as an intermediate for the production of the sulfonylurea herbicide, nicosulfuron. A patented method describes its synthesis from 2-chloro-N,N-dimethylnicotinamide.

Experimental Protocol: Synthesis of N,N-Dimethyl-2-sulfamoylnicotinamide

This protocol is adapted from patent CN101817782B, which outlines a method for the synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide.

Materials:

-

2-chloro-N,N-dimethylnicotinamide

-

Sulphur

-

Sodium sulfhydrate

-

Sodium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

Preparation of Sodium Polysulfide: In a suitable reactor, charge water, sulfur, sodium sulfhydrate, and sodium hydroxide. Heat the mixture to reflux (approximately 108 °C) for 1.5 hours to facilitate the formation of sodium polysulfide.

-

Thiolation Reaction: Cool the reaction mixture to 65 °C. Add 2-chloro-N,N-dimethylnicotinamide to the reactor. Heat the mixture to 140 °C and maintain reflux for 6 hours.

-

Work-up and Acidification: Cool the reaction mixture to 80 °C and dilute with water. At a temperature of 50-60 °C, carefully add concentrated hydrochloric acid to acidify the mixture to a pH of 3.

-

Chlorosulfonation: The resulting intermediate, 2-mercapto-N,N-dimethylnicotinamide, is then converted to the corresponding sulfonyl chloride. This is typically achieved by reacting with chlorine in an aqueous medium.

-

Amination: The 2-chlorosulfonyl-N,N-dimethylnicotinamide is then reacted with ammonia. The reaction mixture is cooled to below 0 °C, and ammonia is introduced while maintaining the temperature between 0-20 °C until the pH reaches 9.

-

Isolation: The product, N,N-Dimethyl-2-sulfamoylnicotinamide, is then isolated by filtration, washed with water, and dried.

Diagram of Synthesis Workflow:

Biological Context and Potential Mechanism of Action

While no direct biological activity or mechanism of action has been reported for N,N-Dimethyl-2-sulfamoylnicotinamide in a pharmaceutical context, its structural components suggest potential areas for investigation.

Nicotinamide Moiety: Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD+ and NADP+, which are essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[7][8] Nicotinamide derivatives are being explored for various therapeutic applications, including in dermatology and oncology.[8] For instance, some nicotinamide derivatives have been investigated as inhibitors of enzymes like DNA demethylase ALKBH2, which is implicated in cancer.[9]

Sulfonamide Group: The sulfonamide functional group is a key component in a wide range of clinically important drugs, including antibacterial agents, diuretics, and anticonvulsants. The biological activity of sulfonamides is diverse and depends on the overall structure of the molecule.

Hypothetical Signaling Pathways: Given the presence of the nicotinamide core, N,N-Dimethyl-2-sulfamoylnicotinamide could potentially influence pathways regulated by NAD+ levels. This includes enzymes such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways, and sirtuins, a class of deacetylases that regulate a wide range of cellular processes.

Diagram of Potential Biological Interactions:

Conclusion and Future Directions

N,N-Dimethyl-2-sulfamoylnicotinamide (CAS: 112006-75-4) is a well-defined chemical entity with a documented role as a synthetic intermediate. While its direct biological effects and potential as a therapeutic agent remain uninvestigated, its chemical structure, containing both nicotinamide and sulfonamide moieties, suggests that it could be a starting point for the design of novel bioactive molecules. Future research could focus on screening this compound for activity in assays related to NAD+ metabolism, cancer cell proliferation, and enzyme inhibition. Such studies would be crucial in determining if N,N-Dimethyl-2-sulfamoylnicotinamide or its derivatives have a future in drug discovery and development.

References

- 1. N,N-Dimethyl-2-sulfamoylnicotinamide PESTANAL , analytical standard 112006-75-4 [sigmaaldrich.com]

- 2. 2-Aminosulfonyl-N,N-dimethylnicotinamide | 112006-75-4 [chemicalbook.com]

- 3. achemtek.com [achemtek.com]

- 4. N,N-Dimethyl-2-sulfamoylnicotinamide | LGC Standards [lgcstandards.com]

- 5. eChemPortal - Home [echemportal.org]

- 6. N,N-Dimethyl-2-sulfamoylnicotinamide | LGC Standards [lgcstandards.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 9. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Sulfamoylnicotinamide: A Putative NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the characterization of 6-Sulfamoylnicotinamide, a putative inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Due to the limited availability of specific data for this compound in the public domain, this document presents generalized protocols and illustrative data based on established methods for characterizing NAMPT inhibitors of the nicotinamide class. The provided methodologies for synthesis, in vitro enzymatic assays, and cellular assays can be adapted for the evaluation of this compound and other analogous compounds.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide. Upregulation of NAMPT is observed in various cancers, making it an attractive target for anticancer drug development. This compound belongs to the class of nicotinamide-based compounds and is hypothesized to act as a NAMPT inhibitor, thereby depleting cellular NAD+ levels and inducing cell death in cancer cells. These application notes provide a framework for the experimental validation of this hypothesis.

Signaling Pathway

The NAMPT-mediated NAD+ salvage pathway is a critical cellular process. This compound is proposed to inhibit NAMPT, leading to a reduction in NAD+ levels.

Application Notes and Protocols for In Vitro Assay Development for 6-Sulfamoylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Sulfamoylnicotinamide is a compound of interest for its potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] This pathway is critical for cellular metabolism, DNA repair, and stress responses.[1] Due to the high energy demands of cancer cells, they are often more reliant on the NAMPT-mediated NAD+ salvage pathway than normal cells, making NAMPT an attractive target for cancer therapy.[1]

These application notes provide a comprehensive guide to developing and performing in vitro assays to characterize the inhibitory activity of this compound and similar compounds targeting NAMPT. The protocols detailed below cover both biochemical and cell-based assays to assess the compound's potency, mechanism of action, and cellular effects.

Data Presentation: Comparative Potency of Known NAMPT Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) |

| FK866 | NAMPT | Enzymatic | 0.09 | - |

| KPT-9274 | NAMPT | Cell-based (Viability) | ~10-100 | Various glioma cell lines |

| GNE-617 | NAMPT | Enzymatic | 5 | - |

| LSN3154567 | NAMPT | Enzymatic | 3.1 | - |

| Nampt-IN-10 | NAMPT | Cell-based (Viability) | 5, 19 | A2780, CORL23 |

Signaling Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its impact on downstream cellular processes. Inhibition of NAMPT by compounds such as this compound leads to the depletion of NAD+, which in turn affects energy metabolism (glycolysis), the function of NAD+-dependent enzymes like sirtuins and PARPs, and can ultimately induce apoptosis in cancer cells.

Caption: NAMPT in the NAD+ Salvage Pathway.

Experimental Protocols

Biochemical Assay: NAMPT Inhibitor Screening

This protocol describes a coupled-enzyme, fluorescence-based assay to determine the in vitro potency of this compound as a NAMPT inhibitor. The assay measures the production of NADH, which is proportional to NAMPT activity.

Experimental Workflow:

Caption: Biochemical NAMPT Inhibition Assay Workflow.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

Positive control inhibitor (e.g., FK866)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the appropriate assay buffer. Create a serial dilution of this compound to test a range of concentrations.

-

Enzyme and Inhibitor Addition: To each well of a 384-well plate, add the NAMPT enzyme solution. Subsequently, add the serially diluted this compound or the positive/negative controls.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a master mix containing NAM, PRPP, NMNAT, ADH, ethanol, and ATP. Initiate the enzymatic reaction by adding the master mix to all wells.

-

Incubation: Incubate the plate at 30°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Subtract the background fluorescence (wells without NAMPT) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Cell Viability and Rescue

This protocol assesses the cytotoxic effect of this compound on cancer cells and confirms its on-target effect by rescuing the cells with a precursor downstream of NAMPT in the NAD+ synthesis pathway.

Experimental Workflow:

Caption: Cell-Based Viability and Rescue Assay Workflow.

Materials:

-

Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Nicotinic acid (for rescue experiment)

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound. For the rescue experiment, prepare a parallel set of dilutions containing a final concentration of 10 µM nicotinic acid. Add the compound solutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates at room temperature for the recommended time to allow the signal to stabilize.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and calculate the EC50 value. Compare the EC50 values in the presence and absence of nicotinic acid to confirm the on-target effect. A significant rightward shift in the dose-response curve in the presence of nicotinic acid indicates that the cytotoxicity of this compound is due to NAMPT inhibition.

References

Application Notes and Protocols for 6-Sulfamoylnicotinamide Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Sulfamoylnicotinamide is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound disrupts cellular NAD+ levels, leading to metabolic crisis, induction of oxidative stress, and ultimately, apoptotic cell death in cancer cells, which often exhibit high dependency on the NAD+ salvage pathway.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other NAMPT inhibitors.

Mechanism of Action

NAMPT converts nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis. NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair (via PARPs), and gene regulation (via sirtuins).[1] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ pools. This metabolic disruption results in mitochondrial dysfunction, increased reactive oxygen species (ROS), and activation of apoptotic pathways.[2]

Figure 1. Signaling pathway of NAMPT inhibition by this compound.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of various NAMPT inhibitors across different cancer cell lines. This data provides a comparative context for evaluating the potency of this compound.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Compound 15 | A2780 | Ovarian Carcinoma | 0.025 | [4] |

| Compound 15 | MCF-7 | Breast Cancer | 0.33 | [4] |

| Compound 3 | A2780 | Ovarian Carcinoma | 5 | [2][5] |

| MS0 | - | - | 9.87 ± 1.15 | [6][7] |

| MS7 | - | - | 0.93 ± 0.29 | [6][7] |

| KPT-9274 | Caki-1 | Renal Cell Carcinoma | 600 | [2] |

Experimental Protocols

Cell Viability Assay (WST-1 or MTT)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest (e.g., A172, U87, LN229)[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

WST-1 or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and incubate overnight.[2]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.[2]

-

Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.[8]

Figure 2. Workflow for the cell viability assay.

Intracellular NAD+ Level Measurement Assay

This assay quantifies the direct impact of this compound on the intracellular NAD+ pool.

Materials:

-

Cancer cells

-

6-well or 96-well plates

-

This compound

-

NAD/NADH-Glo™ Assay kit (Promega) or similar

-

Luminometer

Protocol:

-

Seed cells in a suitable plate format and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24 hours.[5]

-

Lyse the cells according to the NAD/NADH-Glo™ Assay protocol.

-

Add the detection reagent to the cell lysates.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Normalize the NAD+ levels to the protein concentration of each sample.

Apoptosis Detection by Western Blot

This protocol assesses the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

-

Cancer cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors[3]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer system

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)[7]

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Detection Reagents

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest and lyse the cells in RIPA buffer.[3]

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using ECL reagents and an imaging system.

Figure 3. Workflow for apoptosis detection by Western Blot.

Conclusion

The provided protocols offer a robust framework for the cellular characterization of this compound. These assays will enable researchers to determine its potency, confirm its on-target effect by measuring NAD+ levels, and elucidate its mechanism of action through the induction of apoptosis. Consistent application of these methods will facilitate the evaluation of this compound as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. content.abcam.com [content.abcam.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-Sulfamoylnicotinamide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 6-Sulfamoylnicotinamide in bulk drug substance or formulated products using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a nicotinamide derivative containing a sulfamoyl group. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments in drug development. This application note describes a simple, specific, and robust RP-HPLC method for the determination of this compound. The method is designed to be readily implemented in a standard analytical laboratory.

Proposed HPLC Method

The proposed method is based on reversed-phase chromatography, which is well-suited for separating moderately polar compounds like this compound.

2.1. Chromatographic Conditions

A summary of the HPLC instrument conditions is presented in Table 1.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Experimental Protocols

3.1. Preparation of Solutions

-

20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.

-

Mobile Phase Preparation: Mix 300 mL of acetonitrile with 700 mL of 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the solution by sonicating for 15 minutes or by online degassing.

-

Diluent: The mobile phase is used as the diluent for standard and sample preparations to ensure compatibility and good peak shape.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).

3.2. Sample Preparation

-

Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in, and dilute to volume with the diluent. Further dilute to a final concentration within the linear range of the method (e.g., 50 µg/mL).

-

Formulated Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 20 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution at 4000 RPM for 10 minutes. Dilute the supernatant to a final concentration within the linear range of the method (e.g., 50 µg/mL).

3.3. System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are outlined in Table 2.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

3.4. Analysis Procedure

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve generated from the standard solutions.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R2) guidelines. The following parameters should be assessed.

4.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol: Inject the blank, placebo (formulation excipients without the active ingredient), a standard solution of this compound, and a sample solution. Check for any interfering peaks at the retention time of the main analyte.

4.2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Protocol: Prepare at least five concentrations of the this compound standard across a specified range (e.g., 80% to 120% of the target concentration). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4.3. Accuracy (Recovery) The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Protocol: Perform recovery studies by spiking a placebo blend with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

-

Repeatability (Intra-day Precision): Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

-

Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) (where σ = the standard deviation of the response, and S = the slope of the calibration curve).

-

4.6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol: Introduce small variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (e.g., ± 2% organic content)

-

Column temperature (± 2 °C)

-

pH of the buffer (± 0.2 units)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation (Hypothetical Data)

The following tables present example data from a hypothetical method validation study.

Table 3: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 40 | 348765 |

| 60 | 524321 |

| 80 | 699876 |

| 100 | 875432 |

| 120 | 1051234 |

| Correlation Coefficient (r²) | 0.9998 |

Table 4: Accuracy (Recovery) Data

| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |

|---|---|---|---|

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.3 | 100.6% |

| 120% | 60 | 59.5 | 99.2% |

| Mean Recovery | | | 99.77% |

Table 5: Precision Data

| Precision Type | Assay Results (% of Label Claim, n=6) | Mean (%) | RSD (%) |

|---|---|---|---|

| Repeatability | 99.5, 100.2, 99.8, 100.5, 101.0, 99.9 | 100.15 | 0.55 |

| Intermediate Precision | 100.8, 99.9, 101.2, 100.4, 99.5, 101.5 | 100.55 | 0.78 |

Table 6: LOD and LOQ

| Parameter | Result |

|---|---|

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Table 7: Robustness Data

| Parameter Varied | System Suitability Result |

|---|---|

| Flow Rate (0.9 mL/min) | Pass |

| Flow Rate (1.1 mL/min) | Pass |

| Temperature (28 °C) | Pass |

| Temperature (32 °C) | Pass |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC analysis.

Application Notes and Protocols for 6-Sulfamoylnicotinamide (N,N-Dimethyl-2-sulfamoylnicotinamide)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 6-Sulfamoylnicotinamide, correctly identified as N,N-Dimethyl-2-sulfamoylnicotinamide. The information is intended for researchers in analytical chemistry, environmental science, and toxicology.

Introduction

N,N-Dimethyl-2-sulfamoylnicotinamide, also known by the acronym ASDM, is a primary degradation product of the sulfonylurea herbicide, nicosulfuron.[1] Its principal application in a research context is as an analytical reference standard for studies monitoring the environmental fate and biodegradation of nicosulfuron.[1] There is currently no substantial evidence in the scientific literature to suggest that N,N-Dimethyl-2-sulfamoylnicotinamide is used as a bioactive compound to probe cellular signaling pathways or for direct application in drug development. The protocols provided herein are therefore focused on its use as an analytical standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N,N-Dimethyl-2-sulfamoylnicotinamide is presented in Table 1. This information is critical for the accurate preparation and storage of stock solutions.

| Property | Value | Citations |

| Synonyms | 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, 2-Aminosulfonyl-N,N-dimethylnicotinamide, N,N-Dimethyl-2-sulfamoylpyridine-3-carboxamide, ASDM | [1][2] |

| CAS Number | 112006-75-4 | [2] |

| Molecular Formula | C₈H₁₁N₃O₃S | |

| Molecular Weight | 229.26 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO), Methanol, and Acetonitrile. | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of N,N-Dimethyl-2-sulfamoylnicotinamide in dimethyl sulfoxide (DMSO). DMSO is a common solvent for creating stock solutions of organic molecules for use in analytical and biological experiments.

Materials:

-

N,N-Dimethyl-2-sulfamoylnicotinamide (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous, analytical grade

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and sterile, filtered pipette tips

-

Vortex mixer

Procedure:

-

Pre-weighing Preparation: Before weighing, ensure the N,N-Dimethyl-2-sulfamoylnicotinamide powder has equilibrated to room temperature to prevent condensation.

-

Weighing: Accurately weigh out 2.29 mg of N,N-Dimethyl-2-sulfamoylnicotinamide using a calibrated analytical balance.

-

Solubilization:

-

Transfer the weighed compound into a clean microcentrifuge tube or amber glass vial.

-

Add 1 mL of anhydrous DMSO to the tube/vial.

-

Cap the tube/vial securely.

-

-

Dissolution:

-